Cas no 36887-12-4 (4-Piperidinol, 1-methyl-4-(4-methylphenyl)-)

4-Piperidinol, 1-methyl-4-(4-methylphenyl)-, is a substituted piperidine derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a hydroxyl group at the 4-position of the piperidine ring, along with a methyl group at the 1-position and a 4-methylphenyl substituent at the 4-position. This compound may serve as a versatile intermediate in the development of bioactive molecules, particularly due to its ability to act as a building block for more complex structures. The presence of both aromatic and aliphatic functional groups enhances its utility in medicinal chemistry, where it could contribute to the synthesis of ligands or pharmacophores targeting specific biological pathways.
4-Piperidinol, 1-methyl-4-(4-methylphenyl)- structure
36887-12-4 structure
商品名:4-Piperidinol, 1-methyl-4-(4-methylphenyl)-
CAS番号:36887-12-4
MF:C13H19NO
メガワット:205.296
CID:3951916
PubChem ID:14837037

4-Piperidinol, 1-methyl-4-(4-methylphenyl)- 化学的及び物理的性質

名前と識別子

    • 4-Piperidinol, 1-methyl-4-(4-methylphenyl)-
    • 1-Methyl-4-(4-methylphenyl)piperidin-4-OL
    • 36887-12-4
    • VQXHLLCGGDWBSL-UHFFFAOYSA-N
    • SCHEMBL10424458
    • EN300-319779
    • 4-hydroxy-4-(4-methylphenyl)-1-methylpiperidine
    • 1-METHYL-4-(4-METHYLPHENYL)PIPERIDIN-4-OL
    • Oprea1_136122
    • インチ: InChI=1S/C13H19NO/c1-11-3-5-12(6-4-11)13(15)7-9-14(2)10-8-13/h3-6,15H,7-10H2,1-2H3
    • InChIKey: VQXHLLCGGDWBSL-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 205.146664230Da
  • どういたいしつりょう: 205.146664230Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 201
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 23.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

4-Piperidinol, 1-methyl-4-(4-methylphenyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-319779-1.0g
1-methyl-4-(4-methylphenyl)piperidin-4-ol
36887-12-4
1g
$0.0 2023-06-07
Enamine
EN300-319779-0.5g
1-methyl-4-(4-methylphenyl)piperidin-4-ol
36887-12-4
0.5g
$1770.0 2023-02-24
Enamine
EN300-319779-5.0g
1-methyl-4-(4-methylphenyl)piperidin-4-ol
36887-12-4
5.0g
$5345.0 2023-02-24
Enamine
EN300-319779-2.5g
1-methyl-4-(4-methylphenyl)piperidin-4-ol
36887-12-4
2.5g
$3611.0 2023-02-24
Enamine
EN300-319779-10.0g
1-methyl-4-(4-methylphenyl)piperidin-4-ol
36887-12-4
10.0g
$7927.0 2023-02-24
Enamine
EN300-319779-0.1g
1-methyl-4-(4-methylphenyl)piperidin-4-ol
36887-12-4
0.1g
$1623.0 2023-02-24
Enamine
EN300-319779-0.05g
1-methyl-4-(4-methylphenyl)piperidin-4-ol
36887-12-4
0.05g
$1549.0 2023-02-24
Enamine
EN300-319779-0.25g
1-methyl-4-(4-methylphenyl)piperidin-4-ol
36887-12-4
0.25g
$1696.0 2023-02-24

4-Piperidinol, 1-methyl-4-(4-methylphenyl)- 関連文献

4-Piperidinol, 1-methyl-4-(4-methylphenyl)-に関する追加情報

Recent Advances in the Study of 4-Piperidinol, 1-methyl-4-(4-methylphenyl)- (CAS: 36887-12-4)

The compound 4-Piperidinol, 1-methyl-4-(4-methylphenyl)- (CAS: 36887-12-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential pharmacological applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential. The compound's unique structural features, including the piperidine core and the substituted phenyl group, make it a promising candidate for drug development, particularly in the treatment of neurological disorders and inflammatory diseases.

Recent studies have explored the synthetic pathways for 4-Piperidinol, 1-methyl-4-(4-methylphenyl)-, with a focus on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method that significantly improves the efficiency of its synthesis, reducing byproducts and enhancing scalability. This advancement is critical for large-scale production, which is essential for further pharmacological testing and potential commercialization.

In terms of biological activity, preliminary in vitro studies have demonstrated that 4-Piperidinol, 1-methyl-4-(4-methylphenyl)- exhibits moderate affinity for serotonin and dopamine receptors. This suggests potential applications in neuropharmacology, particularly for conditions like depression and Parkinson's disease. A recent study published in Neuropharmacology highlighted its ability to modulate neurotransmitter release in rodent models, though further in vivo studies are needed to confirm these effects and assess safety profiles.

Another area of interest is the compound's anti-inflammatory properties. Research conducted at the University of Cambridge in 2024 revealed that 4-Piperidinol, 1-methyl-4-(4-methylphenyl)- inhibits key inflammatory markers such as TNF-α and IL-6 in human cell lines. These findings were corroborated by a separate study in Bioorganic & Medicinal Chemistry Letters, which proposed a mechanism of action involving the suppression of NF-κB signaling. These results position the compound as a potential candidate for treating chronic inflammatory diseases like rheumatoid arthritis.

Despite these promising findings, challenges remain. The pharmacokinetic properties of 4-Piperidinol, 1-methyl-4-(4-methylphenyl)-, including its bioavailability and metabolic stability, require further investigation. A 2024 review in Expert Opinion on Drug Metabolism & Toxicology emphasized the need for comprehensive ADME (absorption, distribution, metabolism, and excretion) studies to evaluate its suitability for clinical development. Additionally, toxicity profiles must be thoroughly assessed to ensure safety in human trials.

In conclusion, 4-Piperidinol, 1-methyl-4-(4-methylphenyl)- (CAS: 36887-12-4) represents a versatile scaffold with significant potential in drug discovery. Its dual activity in neuropharmacology and anti-inflammatory applications makes it a compelling subject for future research. However, translational studies are essential to bridge the gap between preclinical findings and clinical utility. The ongoing efforts to optimize its synthesis and elucidate its mechanistic pathways will be pivotal in determining its therapeutic viability.

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